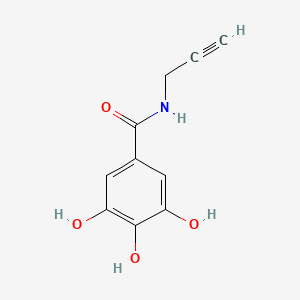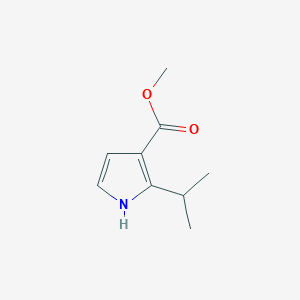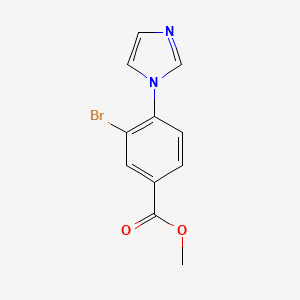
Methyl 3-bromo-4-(1h-imidazol-1-yl)benzoate
Descripción general
Descripción
Methyl 3-bromo-4-(1h-imidazol-1-yl)benzoate is a useful research compound. Its molecular formula is C11H9BrN2O2 and its molecular weight is 281.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Methyl 3-bromo-4-(1h-imidazol-1-yl)benzoate and related compounds have been used in various synthetic chemical processes. For instance, the synthesis of 2-(1H-imidazol-1-yl)-4H-1-benzothiopyran-4-ones, which are derivatives of thiochroman ring, involves compounds structurally similar to this compound (Cozzi & Pillan, 1988).
Pharmacological Applications
- In the pharmacological domain, derivatives of 1H-imidazole, which include compounds like this compound, have been employed in the synthesis of various pharmaceutical drugs. For example, the synthesis of Nilotinib, a medication used in the treatment of chronic myelogenous leukemia, involves the reaction of compounds similar to this compound (Wang Cong-zhan, 2009).
Corrosion Inhibition
- Compounds related to this compound, such as benzimidazole derivatives, have been studied for their corrosion inhibition properties. They are found effective in protecting metals like mild steel in acidic environments (Ammal, Prajila, & Joseph, 2018).
Photodynamic Therapy for Cancer Treatment
- Derivatives of this compound have been synthesized and evaluated for their potential in photodynamic therapy, a treatment method for cancer. These derivatives exhibit properties like high singlet oxygen quantum yield, making them suitable for such applications (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activities
- Related compounds have been investigated for their antimicrobial properties. For example, studies on novel N-heterocyclic carbene–silver acetate complexes, derived from compounds similar to this compound, have shown notable antibacterial activity (Patil et al., 2010).
Anticancer Properties
- Some studies have focused on the synthesis of compounds structurally related to this compound, which have shown promising anticancer properties. These compounds, like bis-benzimidazole derivatives, have been evaluated for their potential as anticancer agents (Rashid, 2020).
Propiedades
IUPAC Name |
methyl 3-bromo-4-imidazol-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-11(15)8-2-3-10(9(12)6-8)14-5-4-13-7-14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLBEPCSLPBWNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2C=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


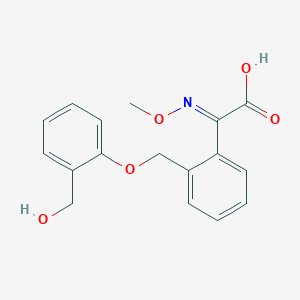


![N-[(pyridin-2-yl)methyl]piperidin-4-amine trihydrochloride](/img/structure/B1434809.png)
![3-[(3-Chlorophenyl)methyl]oxolan-3-amine hydrochloride](/img/structure/B1434811.png)
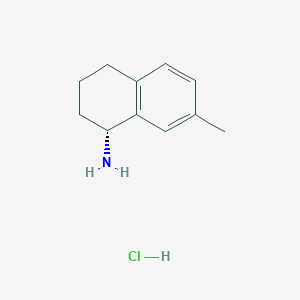
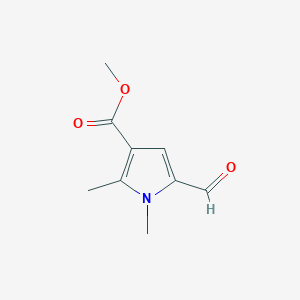
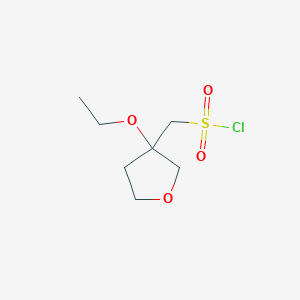

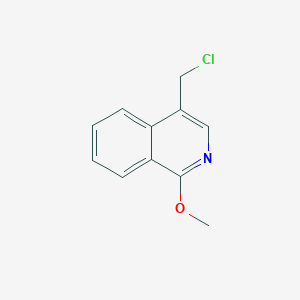
![1-[(6-Methoxypyridin-3-yl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B1434822.png)
